Computed Lipophilicity (XLogP3): Divergent Membrane Permeability Potential Among Regioisomers
Computed XLogP3 values reveal meaningful differences in predicted lipophilicity between the target compound and its difluoromethoxy congener, which can translate to altered membrane permeability and in vivo distribution. The target compound (XLogP3 = 3.8) is slightly less lipophilic than 1-bromo-2-(difluoromethoxy)-3-methylbenzene (XLogP3 = 3.9), consistent with the larger ether linker in the difluoroethoxy moiety [1]. These differences, while modest, fall within the optimal range for oral bioavailability (Lipinski's Rule of 5) and highlight the need to select the specific substitution pattern based on target product profiles.
| Evidence Dimension | Computed XLogP3-AA (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 1-Bromo-2-(difluoromethoxy)-3-methylbenzene (CAS 954236-08-9): 3.9; 1-Bromo-3-ethoxy-2-methylbenzene (CAS 1807041-64-0): predicted ~3.5 (class inference) |
| Quantified Difference | ΔXLogP3 = -0.1 (vs. difluoromethoxy); ΔXLogP3 ≈ +0.3 (vs. non-fluorinated ethoxy) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Even small differences in lipophilicity can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making this compound a more suitable intermediate for drug candidates requiring specific logD targets.
- [1] PubChem. XLogP3 values: 1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene (CID 138985840) = 3.8; 1-Bromo-2-(difluoromethoxy)-3-methylbenzene (CID 45158715) = 3.9. Accessed April 2026. View Source
